N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide
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Description
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C21H22N4O2S2 and its molecular weight is 426.55. The purity is usually 95%.
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Scientific Research Applications
Glutaminase Inhibition for Cancer Therapy
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide analogs, such as bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES), have been explored as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). GLS plays a crucial role in cancer cell metabolism, growth, and proliferation. The inhibition of GLS has been associated with the attenuation of tumor growth in both in vitro and in vivo models, including P493 human lymphoma B cells and mouse xenografts, highlighting the therapeutic potential of GLS inhibition in cancer treatment (Shukla et al., 2012).
Anticancer Activity
Compounds related to this compound have been synthesized and screened for anticancer activity. Some of these compounds have shown promising results in the search for new anticancer agents, with studies demonstrating their effectiveness against various cancer cell lines. The exploration of these compounds within the Developmental Therapeutic Program of the National Cancer Institute emphasizes their potential as novel anticancer agents (Horishny et al., 2020).
Src Kinase Inhibitory and Anticancer Activities
Analogous compounds, such as N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide derivatives, have been synthesized to better understand the role of specific moieties and their structure-activity relationships. These derivatives have been evaluated for their Src kinase inhibitory activities and their ability to inhibit cell proliferation in various carcinoma and leukemia cell lines, providing insights into their potential as anticancer agents (Fallah-Tafti et al., 2011).
Antimicrobial and Hemolytic Activity
The antimicrobial and hemolytic activities of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, which share a structural similarity to the compound , have been investigated. These studies have revealed varying degrees of activity against selected microbial species, highlighting the potential of these compounds in antimicrobial applications (Gul et al., 2017).
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-morpholin-4-yl-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c26-19(18(17-9-5-2-6-10-17)25-11-13-27-14-12-25)22-20-23-24-21(29-20)28-15-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJUJTAGGQBDOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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